molecular formula C12H14ClN B2604755 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287334-63-6

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2604755
CAS No.: 2287334-63-6
M. Wt: 207.7
InChI Key: RIAQISHDMBZHQZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their rigid, well-defined frameworks, which are highly desirable in medicinal chemistry due to their potential pharmacological benefits. The bicyclo[1.1.1]pentane skeleton provides a stable, sp3-rich structure that can be functionalized for various applications.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAQISHDMBZHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures. One reported method includes the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, followed by hydrolysis of the imine products to yield complex, sp3-rich primary amine building blocks .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic protocols to produce the desired bicyclic amine derivatives. The development of metal-free homolytic aromatic alkylation of benzene has also been explored as a versatile approach to synthesize such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the functional groups attached to the bicyclic core and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentan-1-amine
  • 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which provides unique chemical and biological properties. The presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions, making it a valuable scaffold for further functionalization and application in various fields .

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